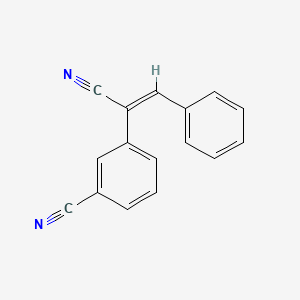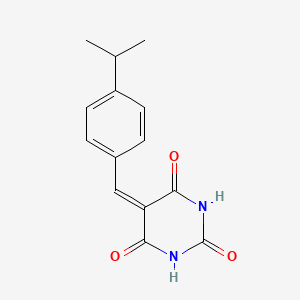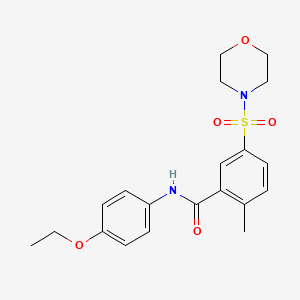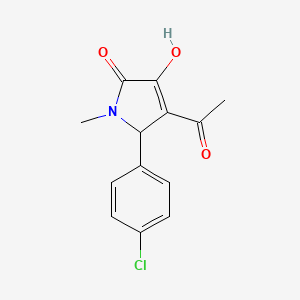
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a small molecule that acts as an inhibitor of protein-protein interactions and has been shown to have promising effects in various biological systems.
Mécanisme D'action
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide acts as an inhibitor of protein-protein interactions by binding to specific sites on the proteins involved in the interaction. This binding prevents the proteins from interacting with each other, thereby disrupting the biological process they are involved in. This compound has been shown to have a high affinity for its target proteins, making it a potent inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide in lab experiments is its specificity for its target proteins. This allows researchers to selectively inhibit specific biological processes without affecting other processes. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Additionally, research on the potential use of this compound in combination with other compounds for treating cancer and other diseases is ongoing. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to better understand its therapeutic potential and limitations.
Méthodes De Synthèse
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide can be synthesized using a series of chemical reactions. The first step involves the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methyl-1,3-thiazol-2-amine to form the corresponding amide. Finally, the amide is coupled with N-Boc-L-alanine using N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Applications De Recherche Scientifique
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the interaction between proteins involved in cancer cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the interaction between proteins involved in the immune response. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-4-6-12(7-5-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVYMICOGAETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)


![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)
![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)


![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)

![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)
